Product packaging for 3-Hydrazinylpyridin-4(1H)-one(Cat. No.:CAS No. 785012-09-1)

3-Hydrazinylpyridin-4(1H)-one

Cat. No.: B13850105
CAS No.: 785012-09-1
M. Wt: 125.13 g/mol
InChI Key: UPXLEFAAZVPVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Pyridinone and Hydrazine (B178648) Chemistry

To comprehend the chemical nature of 3-hydrazinylpyridin-4(1H)-one, it is essential to first understand its constituent parts: the pyridinone core and the hydrazine functional group.

Pyridinone Chemistry:

Pyridinones are a class of heterocyclic aromatic organic compounds featuring a six-membered ring containing one nitrogen atom and a ketone group. ontosight.ai They exist as tautomers, with the equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms being influenced by the solvent's polarity. wikipedia.org For instance, non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, while polar solvents like water favor the 2-pyridone tautomer. wikipedia.org In the solid state, the pyridinone form is predominant. wikipedia.org The pyridinone ring system is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties. ontosight.ai The specific arrangement of functional groups on the pyridinone ring significantly influences its chemical properties, such as solubility, melting point, and reactivity. ontosight.ai

Hydrazine Chemistry:

Hydrazine (N₂H₄) is an inorganic compound that is a colorless, flammable liquid with an ammonia-like odor. wikipedia.org It is a versatile chemical with applications as a foaming agent, a precursor to pharmaceuticals and agrochemicals, and a propellant. wikipedia.org In organic chemistry, hydrazine and its derivatives are well-established reducing agents, capable of converting ketones and aldehydes to methylene (B1212753) and methyl groups, respectively, in the Wolff-Kishner reduction. organicchemistrydata.org The reactivity of hydrazine stems from the nucleophilic nature of the nitrogen atoms and the stability of the dinitrogen (N₂) molecule formed in many of its reactions. organicchemistrydata.org Hydrazine can undergo a variety of reactions, including condensation with aldehydes and ketones to form hydrazones, and can be alkylated to produce substituted hydrazines. dtic.milorganic-chemistry.org

The combination of these two moieties in this compound results in a molecule with a rich and complex chemical profile, where the electron-donating and reactive nature of the hydrazine group can influence the electronic properties and reactivity of the pyridinone ring, and vice-versa.

Historical Perspectives on Hydrazinyl-Substituted Heterocycles in Organic Synthesis

The journey into the synthesis and application of hydrazinyl-substituted heterocycles has been a long and fruitful one. While the first isolation of hydrazine itself dates back to 1887, organic derivatives of hydrazine were prepared even earlier by Emil Fischer. acs.org This early work laid the foundation for the extensive study of these compounds and their utility in a variety of organic syntheses. acs.org

Initially, the high cost and difficulties in synthesizing hydrazine limited its direct application. acs.org However, the development of more efficient synthetic methods, spurred in part by the demands of World War II, led to a significant increase in the availability and study of hydrazine and its derivatives. acs.org

The introduction of a hydrazine or hydrazinyl group onto a heterocyclic core has been a consistently employed strategy in the development of novel compounds with diverse functionalities. Hydrazinyl-substituted heterocycles have served as key intermediates in the synthesis of more complex fused heterocyclic systems. For example, the reaction of a hydrazinyl-substituted pyridine (B92270) with other reagents can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net This intramolecular cyclization is driven by the spatial proximity of the hydrazine and a suitable functional group on the pyridine ring. researchgate.net

Furthermore, hydrazinyl-substituted heterocycles have been instrumental in the synthesis of various biologically active molecules. The hydrazino group can be readily converted into other functional groups or can participate in cyclization reactions to form new heterocyclic rings, making it a versatile handle for molecular modification. scirp.org The literature contains numerous examples of the synthesis of pyrazolines, triazoles, and other heterocyclic systems starting from hydrazinyl-substituted precursors. scispace.com

Overview of Academic Research Trajectories Pertaining to Hydrazinyl-Substituted Pyridinone Architectures

Current research involving hydrazinyl-substituted pyridinone architectures is multifaceted, spanning from fundamental synthetic methodology to the exploration of their potential applications in medicinal chemistry and materials science.

One significant research trajectory focuses on the synthesis of novel hydrazinyl-substituted pyridinone derivatives . This includes the development of efficient and regioselective methods for introducing the hydrazinyl group onto the pyridinone ring. For instance, nucleophilic substitution reactions using hydrazine hydrate (B1144303) on halogenated pyridinone precursors are a common approach. evitachem.com Researchers are continuously exploring new catalysts and reaction conditions to improve yields and expand the scope of these transformations. organic-chemistry.org

Another major area of investigation is the use of hydrazinyl-substituted pyridinones as building blocks for more complex molecular architectures . The reactive hydrazinyl group serves as a versatile handle for further chemical modifications. For example, condensation reactions with various carbonyl compounds lead to the formation of hydrazones, which themselves can be valuable synthetic intermediates or possess biological activity. researchgate.netresearchgate.net Furthermore, intramolecular cyclization reactions of appropriately substituted hydrazinyl-pyridones are a key strategy for the synthesis of fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines. scirp.orgnih.gov

The exploration of the biological activities of these compounds is a prominent research focus. The pyridinone core is a known pharmacophore, and the addition of a hydrazinyl group can significantly modulate the biological profile of the molecule. ontosight.aicymitquimica.com Studies have investigated the potential of hydrazinyl-substituted pyridinones and related structures as antimicrobial, anticancer, and enzyme inhibitors. researchgate.netnih.govacs.org For example, some 2-pyridone-containing peptidomimetics have shown potent inhibition of the human rhinovirus 3C protease. acs.org

Finally, the physicochemical properties of these compounds are also under investigation. Understanding properties such as tautomerism, hydrogen bonding capabilities, and electronic structure is crucial for designing molecules with specific functions. wikipedia.org The interplay between the pyridinone ring and the hydrazinyl substituent can lead to interesting photophysical or material properties that are being explored in various research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B13850105 3-Hydrazinylpyridin-4(1H)-one CAS No. 785012-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

785012-09-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-hydrazinyl-1H-pyridin-4-one

InChI

InChI=1S/C5H7N3O/c6-8-4-3-7-2-1-5(4)9/h1-3,8H,6H2,(H,7,9)

InChI Key

UPXLEFAAZVPVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)NN

Origin of Product

United States

Synthetic Methodologies for 3 Hydrazinylpyridin 4 1h One and Analogous Structures

Direct Synthesis Strategies

Direct synthesis strategies offer a streamlined approach to obtaining 3-hydrazinylpyridin-4(1H)-one and related structures, often involving the formation of the key hydrazinyl bond or the pyridinone ring in a single, crucial step.

Nucleophilic Displacement Reactions Utilizing Hydrazine (B178648) Reagents

A primary method for introducing the hydrazinyl group onto a pre-existing pyridinone scaffold is through nucleophilic substitution. This approach typically involves the reaction of a pyridinone bearing a suitable leaving group at the 3-position with a hydrazine reagent.

Commonly, a halogenated pyridinone, such as 3-chloro or 3-bromopyridin-4-one, serves as the electrophilic partner. The reaction with hydrazine hydrate (B1144303), a potent nucleophile, displaces the halide to form the desired this compound. google.comatamanchemicals.com The reactivity of the leaving group is a critical factor, with halogens being frequently employed due to their good leaving group ability. The reaction is often carried out in a suitable polar solvent, such as ethanol (B145695) or methanol (B129727), and may be heated to facilitate the substitution. google.com For instance, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) has been achieved with high yields by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in the presence of a polar solvent like ethanol. google.com

The efficiency of these reactions can be influenced by the nature of the solvent and the presence of other substituents on the pyridine (B92270) ring. ccsenet.orgsemanticscholar.org For example, the hydrazinolysis of 2,4-dinitrobenzene derivatives has been shown to be affected by the solvent, with the reaction proceeding via different mechanisms in methanol versus dimethyl sulfoxide (B87167) (DMSO). ccsenet.orgsemanticscholar.org While not directly involving pyridinones, these studies highlight the importance of solvent choice in nucleophilic aromatic substitution reactions with hydrazine.

Table 1: Examples of Nucleophilic Displacement with Hydrazine

Starting MaterialReagentProductYieldReference
2,3-dichloropyridineHydrazine hydrate, ethanol3-chloro-2-hydrazinopyridine95% google.com
2-chloropyridineHydrazine hydrate (99%)2-hydrazinopyridine (B147025)Good asianpubs.org
4-Chloropyridine-3-sulfonamideHydrazine Hydrate4-Hydrazinylpyridine-3-sulfonamide-

Condensation and Cyclization Approaches in Pyridinone Ring Formation

The formation of the pyridinone ring itself can be achieved through various condensation and cyclization reactions. These methods build the heterocyclic core from acyclic precursors. While not always directly yielding the 3-hydrazinyl derivative, they establish the essential pyridinone structure, which can then be further functionalized.

One common strategy involves the [4+2] cycloaddition (Diels-Alder reaction). For instance, vinylallenes can react with sulfonyl cyanides to produce isopyridine cycloadducts, which can be converted to highly substituted pyridines. acs.org Another approach utilizes the reaction of enamines with other suitable partners. For example, enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization can yield 6-substituted-4-hydroxy-2-pyridinones. organic-chemistry.org

Furthermore, tandem reactions that combine condensation and cyclization in a single pot offer an efficient route to pyridone systems. The condensation of a propiolamide (B17871) with a cyclic β-keto methyl ester, followed by intramolecular ring closure and decarboxylation, can effectively form a fused 2-pyridone ring system. organic-chemistry.org Photocatalytic radical-induced cyclization reactions are also emerging as a powerful tool for constructing pyridine rings from various precursors. rsc.org

Multi-step Convergent Synthetic Pathways

Convergent synthesis offers a strategic advantage for creating complex molecules like substituted 3-hydrazinylpyridin-4(1H)-ones. This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This allows for greater flexibility and modularity in accessing a variety of analogs. acs.orgorganic-chemistry.orgnih.gov

Assembly of the Pyridinone Core Preceding Hydrazinylation

In this convergent strategy, the substituted pyridinone core is constructed first, often through multi-step sequences. This pre-formed pyridinone then undergoes hydrazinolysis in a later step to introduce the desired functionality.

The synthesis of the pyridinone core can be achieved through various methods. For example, a common precursor for 4-pyridones is 3-bromo-4-methoxypyridine. chemshuttle.comthermofisher.com This can be synthesized from p-nitrochlorobenzene through a sequence of bromination, etherification, and nitro-reduction. google.com Alternatively, 4-methyl-3-nitropyridine (B1297851) can be reduced to 4-methyl-3-aminopyridine, which is then converted to 3-bromo-4-methylpyridine. google.comchemicalbook.com Once the appropriately substituted pyridinone with a leaving group at the 3-position is obtained, it can be reacted with hydrazine hydrate to yield the final product. For example, 4-hydrazinylquinolin-2(1H)-ones are prepared by refluxing the corresponding 4-chloroquinolin-2(1H)-ones with hydrazine hydrate. mdpi.com

Synthesis of Tailored Hydrazine-Containing Precursors

An alternative convergent approach involves the synthesis of a precursor that already contains the hydrazine or a protected hydrazine moiety. This precursor is then used in a cyclization reaction to form the final pyridinone ring.

Hydrazine derivatives are versatile precursors for a wide range of heterocyclic compounds. taylorandfrancis.comorganic-chemistry.org For instance, cyanoacetic acid hydrazide is a valuable building block due to its multiple reactive sites, enabling the synthesis of various heterocycles. taylorandfrancis.comchemrxiv.org One could envision a strategy where a tailored hydrazine-containing precursor is reacted with a suitable three-carbon component to construct the pyridinone ring. For example, the reaction of hydrazides with β-keto esters is a well-established method for the synthesis of pyrazoles, and similar logic could be applied to pyridone synthesis with appropriately designed precursors. clockss.org

The synthesis of these hydrazine-containing precursors can be achieved through several routes. A straightforward method involves the reaction of an ester with hydrazine hydrate. taylorandfrancis.com More complex substituted hydrazines can also be prepared to allow for the introduction of diverse functionalities into the final molecule. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

For nucleophilic displacement reactions with hydrazine, the solvent can play a significant role. ccsenet.orgsemanticscholar.org The use of polar solvents like alcohols is common. google.com Temperature is another critical factor; while some reactions proceed at room temperature, others require heating or reflux to achieve a reasonable reaction rate. google.com In a study on the synthesis of 3-chloro-2-hydrazinopyridine, a reflux temperature was employed. google.com

Catalysts can also be employed to enhance reaction rates and yields. For instance, gold-catalyzed cycloisomerization has been used for the rapid assembly of substituted 2-pyridones. acs.orgorganic-chemistry.orgnih.gov The optimization of catalyst loading is important; for example, in one study, 5 mol% of a specific catalyst was found to be sufficient. researchgate.net

The molar ratio of reactants is another parameter that is often optimized. In the synthesis of 3-chloro-2-hydrazinopyridine, a molar ratio of 1:4 to 1:6 of 2,3-dichloropyridine to hydrazine hydrate was found to be optimal. google.com

Table 2: Optimization of Reaction Conditions for Analogous Syntheses

Reaction TypeVariable OptimizedOptimal ConditionReference
Three-component cyclizationSolventH₂O researchgate.net
Three-component cyclizationTemperature70 °C researchgate.net
Synthesis of 3-chloro-2-hydrazinopyridineReactant Ratio (Dichloropyridine:Hydrazine Hydrate)1:4 - 1:6 google.com
Synthesis of 3-chloro-2-hydrazinopyridineReaction Time4-8 hours google.com

Note: This table presents optimization data from analogous heterocyclic syntheses to illustrate common parameters that are adjusted to improve reaction outcomes.

Investigation of Solvent Effects and Catalytic Systems

The choice of solvent and catalyst is fundamental in directing the reaction pathway, influencing reaction rates, and determining the final product yield and purity.

Solvent Effects:

The solvent's nature plays a significant role in the synthesis of pyridinone and pyrimidinone analogs. In the synthesis of 2-Hydrazinyl-5-methoxypyridine hydrochloride, a structural analog, comparative studies have shown that yields are heavily dependent on the solvent used. For instance, N,N-Dimethylpropanolamine provided a high yield of 95%, whereas n-Butanol resulted in a lower yield of 72%. Similarly, in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, another analogous structure, toluene (B28343) was identified as the most effective solvent, yielding the product at 81%. nih.gov For the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, it has been noted that solvents with a higher dielectric constant tend to induce higher reaction yields. nih.gov However, many modern synthetic approaches aim for solvent-free conditions to reduce environmental impact and simplify product work-up. nih.govmdpi.com

Table 1: Effect of Different Solvents on Product Yield for Analogous Structures
Analogous StructureSolventYield (%)Reference
2-Hydrazinyl-5-methoxypyridine hydrochlorideN,N-Dimethylpropanolamine95
DMF90
n-Butanol72
Chromeno[4,3-b]pyrrol-4(1H)-one derivative (5a)Toluene81 nih.gov
Pyridine3 nih.gov
Other Solvents (unspecified)Lower Yields nih.gov

Catalytic Systems:

A wide array of catalytic systems are employed to facilitate the synthesis of these heterocyclic compounds.

Palladium and Platinum Catalysts: In a two-step process for an analog, a mixed catalyst of Pd/C (8%) and Pt/C (8%) was used for hydrogenolytic dehalogenation.

Copper Catalysts: Copper-catalyzed reactions are common for forming N-C and N-N bonds in the synthesis of 1,2,4-triazole (B32235) derivatives from hydrazines. organic-chemistry.org For the synthesis of pyrazolo[3,4-c]pyrazoles, copper(I) iodide (CuI) proved to be essential for the cyclization step. rsc.org Similarly, Cu(acac)₂ has been used for the direct synthesis of 1,3,5-trisubstituted pyrazoles. nih.gov

Iodine and Iodide-Based Systems: In the one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines, various oxidants and catalysts have been screened. Systems like N-bromosuccinimide (NBS) in combination with other reagents, trichloroisocyanuric acid (TCCA), and hydroxy(tosyloxy)iodobenzene (HTIB) have shown high efficacy. researchgate.net A KI/TBHP system has also been optimized for the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, where KI was found to be more reactive than NaI, TBAI, or I₂. rsc.org

Acid Catalysts: The reaction between 2-hydrazinopyridines and ethyl imidates to form nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines proceeds optimally with acetic acid as a catalyst. researchgate.net For the synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones, a novel nanomagnetic solid acid catalyst, hercynite@sulfuric acid, has been developed. nih.gov

Solvent- and Catalyst-Free Systems: Notably, some synthetic methods for related structures have been developed to proceed without any solvent or catalyst. scirp.org For instance, the Biginelli reaction for producing dihydropyrimidinones can be performed under solventless conditions, sometimes with microwave irradiation, using catalysts like lanthanum oxide or triphenylphosphine. nih.gov

Influence of Temperature and Pressure on Reaction Efficiency

Temperature and pressure are critical physical parameters that can dramatically alter reaction rates, yields, and even reaction pathways.

Influence of Temperature:

The reaction temperature is frequently optimized to balance reaction speed and product stability. In the hydrazine substitution step for a 2-hydrazinopyridine analog, refluxing at 130°C for 10 hours was required to achieve a 95% yield. For the synthesis of certain pyrazolo[3,4-c]pyrazoles, increasing the reaction temperature from an unspecified level to 150°C led to a significant improvement in yield. rsc.org Conversely, for a chromeno[4,3-b]pyrrol-4(1H)-one synthesis, dropping the temperature from 110°C to 90°C improved the yield from 81% to 92%, while a further decrease led to a slightly lower yield. nih.gov

Microwave irradiation is another technique used to apply thermal energy, often leading to drastically reduced reaction times. nih.govrsc.orgnih.gov For example, in the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, reactions that took 120 minutes at 80°C could be completed in shorter times with different reagents at room temperature. researchgate.net

Table 2: Effect of Temperature on Reaction Yield and Time for Analogous Structures
Analogous Structure / ReactionTemperature (°C)TimeYield (%)Reference
Hydrazine Substitution130 (reflux)10 h95
Pyrazolo[3,4-c]pyrazole SynthesisInitial Temp (unspecified)-Encouraging rsc.org
150-Significantly Improved rsc.org
Chromeno[4,3-b]pyrrol-4(1H)-one Synthesis110-81 nih.gov
90-92 nih.gov
<90-Slightly Lower nih.gov
nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine Synthesis80120 min72-76 researchgate.net
Room Temp10 min85-92 (with optimal reagents) researchgate.net

Influence of Pressure:

While less commonly detailed than temperature, pressure can also be a key variable. In catalytic hydrogenation reactions, such as the dehalogenation of 2,3-dichloropyridine derivatives, a hydrogen pressure of 0.3 MPa is applied. For industrial-scale production, continuous flow reactors are often used to maintain consistent temperature and pressure, which enhances scalability and ensures batch-to-batch consistency. In some cases, reducing pressure can be the driving force for a reaction. For the synthesis of imines, applying a vacuum to remove the water byproduct drives the reaction to completion under solvent- and catalyst-free conditions. scirp.org While high-pressure conditions are a staple of industrial chemistry, such as in the Haber-Bosch process, their specific application in the synthesis of this compound is not extensively documented in the provided context, but the general principle of pressure influencing reaction equilibrium remains relevant. arxiv.org

Chemical Reactivity and Mechanistic Investigations of 3 Hydrazinylpyridin 4 1h One

Transformations Involving the Hydrazine (B178648) Functional Group

The hydrazine moiety is a key reactive site in 3-hydrazinylpyridin-4(1H)-one, participating in numerous reactions that are fundamental to its chemical utility.

The reaction of this compound with various carbonyl compounds, such as aldehydes and ketones, readily forms hydrazones. This condensation reaction is a cornerstone of its chemical reactivity, providing a straightforward method for introducing a wide range of substituents. The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations. For instance, the reaction with substituted benzaldehydes yields the corresponding N'-benzylidene-3-hydrazinylpyridin-4(1H)-ones. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid.

Reactant 1Reactant 2Product
This compoundSubstituted AldehydeN'-Arylmethylidene-3-hydrazinylpyridin-4(1H)-one
This compoundSubstituted KetoneN'-Alkylidene-3-hydrazinylpyridin-4(1H)-one

The hydrazone derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a variety of complex ring systems.

One of the most significant applications of this compound is in the synthesis of triazolopyridine derivatives. For example, the oxidative cyclization of the hydrazones derived from aromatic aldehydes using reagents like nitrobenzene (B124822) leads to the formation of 3-aryl-triazolo[4,3-a]pyridin-8(7H)-ones. These compounds represent a class of nitrogen-rich scaffolds with significant interest in medicinal chemistry. The reaction proceeds through the formation of a nitrone intermediate, followed by an intramolecular 1,3-dipolar cycloaddition.

In some instances, under specific oxidative conditions, this compound can undergo dimerization reactions. Furthermore, its derivatives can be utilized in pyridazine (B1198779) annulation reactions, where the hydrazine functionality acts as a key component in the formation of a new six-membered heterocyclic ring fused to the pyridinone core.

Derivatives of this compound, particularly the triazolopyridine products, can undergo structural rearrangements. A notable example is the Dimroth-type rearrangement, which involves the ring opening of the triazole ring followed by recyclization to form a more stable isomeric structure. This rearrangement is often observed when the triazolopyridine system is subjected to basic or acidic conditions, leading to the formation of thermodynamically favored products.

Intramolecular and Intermolecular Cyclization Reactions to Fused Heterocyclic Systems

Reactivity of the Pyridinone Ring System

The pyridinone ring of this compound also exhibits characteristic reactivity. The presence of the carbonyl group and the nitrogen heteroatom influences the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attack at various positions. However, the reactivity of the hydrazine group often dominates, and many synthetic strategies focus on transformations involving this functionality first. Further reactions on the pyridinone ring can then be explored on the more complex, derivatized scaffolds.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridinone ring's susceptibility to aromatic substitution is significantly influenced by the electronic effects of the hydrazinyl group, the ring nitrogen, and the carbonyl group. These groups modulate the electron density of the aromatic ring, thereby directing the regiochemical outcome of substitution reactions. libretexts.org

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring, being electron-rich, typically acts as a nucleophile in electrophilic aromatic substitution. libretexts.orgwizeprep.com The reactivity of the this compound ring towards electrophiles is a balance of activating and deactivating influences.

Activating Group: The hydrazinyl group (-NHNH₂) is a potent activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. Through resonance, it donates electron density to the ring, particularly at the ortho and para positions. lkouniv.ac.in

Deactivating Groups: The pyridine (B92270) ring nitrogen acts as an electron-withdrawing group via induction, deactivating the ring towards electrophilic attack compared to benzene. Similarly, the carbonyl group at the 4-position is a deactivating group, withdrawing electron density through both inductive and resonance effects. libretexts.orgwizeprep.com

The powerful activating effect of the hydrazinyl group generally overrides the deactivating effects of the ring nitrogen and carbonyl function, making the ring more susceptible to EAS than pyridine itself. The substitution pattern is predicted by the directing effects of the substituents. The hydrazinyl group directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. However, the 4-position is already occupied by the carbonyl group. Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions. The C-5 position is meta to the hydrazinyl group and ortho to the deactivating carbonyl group, making it a less favored site for electrophilic attack.

Functional GroupElectronic EffectDirecting Influence
-NHNH₂ (Hydrazinyl) Activating (Resonance Donor)Ortho, Para
Ring Nitrogen Deactivating (Inductive Acceptor)Meta
C=O (Carbonyl) Deactivating (Inductive & Resonance Acceptor)Meta

This table summarizes the electronic influence of the key functional groups on electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring, often facilitated by the presence of strong electron-withdrawing groups and a good leaving group. pageplace.demasterorganicchemistry.com The attacking species is a nucleophile, reversing the typical roles seen in EAS. masterorganicchemistry.com

The this compound ring is not strongly predisposed to NAS due to the presence of the electron-donating hydrazinyl group. However, the electron-withdrawing character of the ring nitrogen and the carbonyl group does provide some activation. pageplace.de A NAS reaction would likely only proceed if a good leaving group (such as a halide) were present on the ring, particularly at a position activated by both the ring nitrogen and the carbonyl group (e.g., the C-2 or C-6 position). For instance, the synthesis of various hydrazinylpyridines is often achieved through the nucleophilic substitution of a chlorine atom on a chloropyridine ring by hydrazine. researchgate.net

Redox Chemistry of the Pyridinone Moiety

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms. savemyexams.comlibretexts.org The this compound molecule possesses functional groups that can readily participate in both oxidation and reduction reactions.

Oxidation Reactions

The hydrazinyl group is particularly susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a variety of functional groups. Mild oxidation may yield a diazenyl (-N=NH) species, while stronger oxidants can lead to the complete elimination of the group as nitrogen gas (N₂). The pyridinone ring itself can be a target for oxidation, although this often requires harsh conditions. Analogous heterocyclic systems, such as pyrazolidinones, have been shown to undergo oxidation to form the corresponding aromatic pyrazole. mdpi.com

Reduction Reactions

The pyridinone ring can undergo reduction. Catalytic hydrogenation, for example, could potentially reduce the C=C double bonds within the ring to yield a piperidinone derivative. The carbonyl group at the 4-position can also be reduced to a secondary alcohol, forming a 4-hydroxypyridine (B47283) derivative. Furthermore, the hydrazinyl group can undergo reductive cleavage under certain conditions, although this is less common than its oxidation.

MoietyReaction TypePotential Product(s)Change in Oxidation State
**Hydrazinyl (-NHNH₂) **OxidationDiazenyl (-N=NH), Dinitrogen (N₂)Increase in N oxidation state
Pyridinone Ring ReductionPiperidinone RingDecrease in C oxidation state
Carbonyl (C=O) ReductionSecondary Alcohol (-CHOH)Decrease in C oxidation state

This table outlines potential redox transformations for the this compound molecule.

Ring Contraction and Expansion Processes

The hydrazinyl group is a key functional handle for constructing fused heterocyclic systems, which can be considered a form of ring system expansion.

Ring-Forming Reactions (Annulation)

The most significant reaction in this category involves the cyclization of the hydrazinyl group with a suitable bifunctional electrophile to form a new, fused ring. The 2-hydrazinylpyridine scaffold is widely used in the synthesis of lkouniv.ac.inresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine systems. nih.gov This occurs via a cyclocondensation reaction. The hydrazinyl group first reacts with one electrophilic center (e.g., a carbonyl group of an acid or aldehyde) to form a hydrazone intermediate, which then undergoes intramolecular cyclization by attack of the second nitrogen atom onto another electrophilic center, followed by dehydration to form the stable, fused aromatic triazole ring. nih.govacs.org

This strategy is highly versatile, allowing for the synthesis of a wide array of substituted triazolopyridines by varying the cyclizing agent.

Cyclizing AgentFused Ring System FormedReference
Carboxylic Acids / EstersSubstituted lkouniv.ac.inresearchgate.netresearchgate.nettriazolo[4,3-a]pyridin-3-ones nih.gov
Aldehydes / Cyclic AnhydridesSubstituted lkouniv.ac.inresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines acs.org
Nitroalkanes (in PPA)Substituted lkouniv.ac.inresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines nih.gov

This table presents examples of reagents used to construct fused ring systems from hydrazinylpyridine precursors.

While ring expansion via annulation is a well-established pathway for hydrazinylpyridines, specific examples of ring contraction for the this compound scaffold are not prominently featured in the literature. Such rearrangements are typically highly specific to the substrate and reaction conditions and are not considered a general mode of reactivity for this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Hydrazinylpyridin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) for Primary Structure Confirmation

One-dimensional ¹H and ¹³C NMR are the foundational experiments for confirming the primary structure of 3-Hydrazinylpyridin-4(1H)-one. These techniques verify the presence of all proton and carbon atoms and provide initial insights into their chemical environments.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridinone ring and the hydrazine (B178648) moiety. The pyridinone ring protons would likely appear as doublets or multiplets in the aromatic region (typically δ 6.0-8.5 ppm), with their exact chemical shifts and coupling constants determined by their positions relative to the carbonyl and hydrazinyl groups. For instance, in related pyridinone derivatives, the ring protons typically resonate between δ 6.5 and 7.5 ppm. The protons of the N-H groups (from the ring amide and the hydrazine) would appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The NH₂ protons of a hydrazinyl group, for example, might produce a broad signal. calstate.edu

Carbon-13 (¹³C NMR) Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in For this compound, this would include signals for the carbonyl carbon (C4), the carbon bearing the hydrazinyl group (C3), and the other carbons of the pyridinone ring (C2, C5, C6). The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. nih.gov The carbons in the aromatic ring would resonate between approximately δ 100-150 ppm. The specific chemical shifts provide crucial information for confirming the substitution pattern on the pyridine (B92270) ring. bhu.ac.inyoutube.com

Expected NMR Data for this compound:

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Expected Multiplicity (¹H)
H2~7.5 - 8.0-Doublet
H5~6.5 - 7.0-Doublet
H6~7.0 - 7.5-Doublet
NH (ring)Variable (broad)-Singlet
NH (hydrazine)Variable (broad)-Singlet
NH₂ (hydrazine)Variable (broad)-Singlet
C2-~140 - 150-
C3-~130 - 145-
C4-~160 - 180-
C5-~110 - 120-
C6-~125 - 135-

Note: The table presents predicted values based on data from analogous compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular puzzle by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridinone ring (e.g., between H5 and H6), confirming their connectivity and helping to assign the specific signals to their respective positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a powerful experiment that correlates proton signals with the signals of directly attached heteronuclei, typically carbon-13. researchgate.net Each cross-peak in an HSQC spectrum represents a direct C-H bond. columbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridinone ring, such as pairing the H2 signal with the C2 signal. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly crucial for identifying and assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C4) and the carbon bonded to the hydrazine group (C3). masterorganicchemistry.com For example, correlations would be expected from the ring protons (H2 and H5) to the carbonyl carbon (C4), definitively placing the carbonyl group at the 4-position.

Phosphorus-31 NMR (³¹P NMR) for Phosphonylated Derivatives

When this compound is used as a scaffold to create phosphonylated derivatives, ³¹P NMR spectroscopy becomes a critical analytical tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus.

The reaction of the hydrazinyl group with phosphorus-containing reagents can lead to various phosphonylated products. The chemical shift (δ) in the ³¹P NMR spectrum provides direct information about the oxidation state and coordination environment of the phosphorus atom. For instance, phosphonate (B1237965) derivatives synthesized from related hydrazinylpyridines show characteristic ³¹P NMR signals. researchgate.net Studies on phosphonylated nih.govcas.cznih.govtriazolo[4,3-a]pyridines have reported phosphorus chemical shifts in the range of δ 18–23 ppm. The exact chemical shift would be indicative of the specific structure of the phosphonylated moiety attached to the parent molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. masterorganicchemistry.com The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

The most prominent peaks expected in the IR spectrum would be:

N-H Stretching: Broad absorptions in the region of 3200–3400 cm⁻¹ corresponding to the N-H bonds of the amide in the pyridinone ring and the hydrazine group.

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

C=O Stretching: A strong, sharp absorption peak is expected between 1640 and 1680 cm⁻¹ for the carbonyl group of the pyridinone ring. The exact position can be influenced by hydrogen bonding.

C=C and C=N Stretching: Peaks in the 1500–1620 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. researchgate.net

Expected IR Absorption Bands for this compound:

Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H (Amide & Hydrazine)3200 - 3400Medium-Strong, Broad
C-H (Aromatic)3000 - 3100Medium-Weak
C=O (Amide/Pyridinone)1640 - 1680Strong, Sharp
C=C / C=N (Ring)1500 - 1620Medium-Strong

Note: This table is based on general IR correlation data.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR measures absorption, Raman measures the inelastic scattering of light, providing information on molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy could be applied to:

Confirm Ring Vibrations: The characteristic "ring breathing" modes of the pyridinone ring would produce distinct signals, often in the 600–800 cm⁻¹ range.

Analyze the N-N Bond: The N-N single bond of the hydrazine group, which is often difficult to observe in IR, may be detectable in the Raman spectrum.

Structural Studies: In combination with computational methods like Density Functional Theory (DFT), Raman spectra can be simulated and compared with experimental data to gain deeper insights into the molecular structure, conformation, and potential intermolecular interactions such as hydrogen bonding. nih.govacs.orgresearchgate.net This combined approach has been successfully used for other pyridinone derivatives to assign characteristic bands to specific molecular vibrations. cas.czacs.org

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of novel compounds. For a molecule such as this compound, soft ionization techniques are particularly valuable, providing clear data on the parent molecule while controlled fragmentation experiments can reveal its structural components.

Electrospray Ionization (ESI) is a soft ionization method that typically results in minimal fragmentation of the analyte, allowing for the straightforward determination of the molecular weight of the parent ion. uvic.ca However, structural information can be obtained by inducing fragmentation through techniques like in-source fragmentation (ISF) or collision-induced decomposition (CID). uvic.canih.gov In a process known as energy-dependent electrospray ionization mass spectrometry (EDESI-MS), the voltage at the skimmer cones is systematically increased, leading to controlled fragmentation that provides insights into the molecule's structure. uvic.ca

For this compound, with a molecular weight of 125.13 g/mol , ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 126.1. Subsequent MS/MS fragmentation studies would likely involve the cleavage of the glycosidic C-N bond or other characteristic bond ruptures. lifesciencesite.com Common fragmentation pathways for such heterocyclic compounds include the loss of small neutral molecules from the hydrazinyl group or the pyridinone ring. lifesciencesite.com

Table 1: Representative ESI-MS Fragmentation Data for this compound
Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Calculated)
126.1[M+H]⁺-126.1
126.1[M+H - NH₃]⁺NH₃ (17.03)109.1
126.1[M+H - CO]⁺CO (28.01)98.1
126.1[M+H - N₂H₄]⁺N₂H₄ (32.05)94.1

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing a precise mass measurement with high accuracy and resolution. scispace.comd-nb.infocalstate.edu This technique can differentiate between compounds that have the same nominal mass but different elemental formulas. For this compound (C₅H₇N₃O), HRMS analysis would be used to measure the mass of the protonated molecule, [C₅H₈N₃O]⁺. The experimentally determined mass is then compared to the theoretically calculated exact mass. A very small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed chemical formula. Modern HRMS instruments can achieve mass resolutions exceeding 22,000 FWHM. scispace.com

Table 2: Representative HRMS Data for the Protonated Molecular Ion of this compound
Elemental CompositionCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[C₅H₈N₃O]⁺126.066737126.0665-1.88

X-ray Crystallography and Solid-State Characterization

The definitive three-dimensional structure and solid-state packing of a crystalline compound are determined using X-ray diffraction techniques. These studies provide precise atomic coordinates, which in turn allow for a detailed analysis of molecular geometry and the non-covalent interactions that govern the crystal architecture.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline material at the atomic level. uhu-ciqso.esuol.de The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com This analysis yields precise data on bond lengths, bond angles, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. uhu-ciqso.esuol.de The structural solution confirms the molecular connectivity and stereochemistry unequivocally. While specific crystal data for this compound is not available, related heterocyclic structures have been characterized, providing a template for the expected crystallographic parameters. uctm.edumdpi.com

Table 3: Representative Crystallographic Data for a Pyridinone Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)10.975
c (Å)14.821
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1332.5
Z (Molecules per unit cell)4

The data from SC-XRD extends beyond the single molecule to describe the supramolecular assembly, revealing how molecules pack together in the crystal lattice. This packing is directed by a network of intermolecular interactions. nih.govresearchgate.net Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these non-covalent interactions within a crystal. mdpi.comfrontiersin.org By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact, such as hydrogen bonds, are highlighted as red areas. mdpi.comfrontiersin.org

Theoretical and Computational Chemistry Approaches to 3 Hydrazinylpyridin 4 1h One

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of heterocyclic compounds like 3-Hydrazinylpyridin-4(1H)-one. DFT calculations typically employ functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) to model the electronic structure of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process is crucial for understanding its conformational landscape. The molecule possesses flexibility, primarily around the C-N and N-N single bonds of the hydrazinyl substituent. DFT calculations can identify all possible stable conformers (isomers that differ by rotation around single bonds) and their relative energies.

Furthermore, the pyridin-4(1H)-one ring can exist in tautomeric forms, primarily the keto (pyridinone) and enol (4-hydroxypyridine) forms. Computational analysis can predict the relative stability of these tautomers. For many pyridinone derivatives, the keto form is found to be the more stable tautomer. The hydrazinyl group can also exhibit E/Z isomerism in its derivatives. Computational analysis can determine the energy difference between these isomers, which is critical for understanding receptor binding and reactivity. nih.gov

Table 1: Illustrative Calculated Geometrical Parameters for this compound (Keto form) using DFT/B3LYP

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.24 Å
C-N (ring)~1.38 Å
N-N (hydrazinyl)~1.42 Å
Bond AngleC-N-C (ring)~120°
C-N-N (hydrazinyl)~118°
Dihedral AngleC(ring)-C(ring)-N-NVaries with conformer

Note: These are typical values expected from DFT calculations on similar heterocyclic structures.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role.

The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. thaiscience.info A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For related heterocyclic compounds, these gaps are typically in the range of 4-5 eV. thaiscience.info

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the molecule's surface. chemrxiv.org The MEP is calculated to predict reactive sites for electrophilic and nucleophilic attacks. colab.ws Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. For this compound, these are expected around the carbonyl oxygen and the nitrogen atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack, often found around hydrogen atoms bonded to heteroatoms (e.g., N-H).

Green: Regions of neutral potential.

MEP analysis is a valuable tool in drug design for understanding how a molecule might interact with a biological target. chemrxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO~ -6.2 eV
ELUMO~ -1.5 eV
Energy Gap (ΔE)~ 4.7 eV

Note: These values are illustrative and based on typical DFT results for similar nitrogen-containing heterocycles. colab.wsresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. By modeling the interaction of this compound with other reactants, chemists can map the potential energy surface of the reaction. This involves locating the structures of all reactants, products, intermediates, and, most importantly, the transition states .

A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational software can calculate the activation energy (the energy difference between the reactants and the transition state), providing a quantitative prediction of how fast the reaction will proceed. This approach is invaluable for understanding synthetic pathways, predicting reaction outcomes, and designing more efficient chemical processes.

Prediction and Validation of Spectroscopic Data through Computational Methods

Quantum mechanical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. For this compound, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated.

The process involves optimizing the molecule's geometry and then performing a frequency calculation at the same level of theory. The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and their intensities. These theoretical spectra can be directly compared to experimental spectra. nih.gov Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is commonly applied to improve the agreement. nih.gov This computational-spectroscopic approach is highly effective for assigning specific peaks in an experimental spectrum to the corresponding molecular motions. nih.gov

Understanding Molecular Stability and Aromaticity from a Theoretical Perspective

The stability of this compound is influenced by several factors that can be probed computationally. As mentioned, a large HOMO-LUMO gap is indicative of high kinetic stability. researchgate.net Thermodynamic stability can be assessed by calculating the molecule's total energy and comparing the energies of different isomers or conformers.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic molecules. The pyridinone ring possesses a degree of aromatic character. Computational methods can quantify this property using various indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

These theoretical tools provide a quantitative basis for understanding the electronic delocalization within the pyridinone ring and how substituents, like the hydrazinyl group, modulate its stability and aromatic character. mdpi.com

Derivatization and Advanced Functionalization Strategies for 3 Hydrazinylpyridin 4 1h One

Chemical Modifications of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a highly reactive functional handle, amenable to a variety of chemical transformations. Its nucleophilic character allows for modifications such as alkylation, acylation, and condensation reactions to form hydrazones.

N-alkylation and N-acylation of the hydrazine moiety introduce alkyl and acyl groups, respectively, which can significantly alter the molecule's steric and electronic properties.

N-Alkylation: The alkylation of hydrazine derivatives can be achieved using various alkylating agents. While direct alkylation can sometimes lead to mixtures of products, regioselective methods are often preferred. For instance, in related heterocyclic systems like imidazopyridines, N-alkylation has been successfully performed using reagents such as 1-(chloromethyl)-4-methoxybenzene in the presence of a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). fabad.org.tr Such conditions facilitate the substitution on a specific nitrogen atom, yielding a single major regioisomer. fabad.org.tr The choice of base and solvent is critical to control the reaction's outcome.

N-Acylation: Acylation of the hydrazine group leads to the formation of stable acylhydrazide derivatives. This transformation can be accomplished using acylating agents like acid chlorides or anhydrides. The resulting N-acyl hydrazones are precursors for synthesizing various heterocyclic compounds, such as 1,3,4-oxadiazoles, through oxidative cyclization. nih.gov Electrochemical methods have emerged as a mild and efficient way to achieve such cyclizations, avoiding the need for stoichiometric chemical oxidants. nih.gov

Modification TypeReagents & ConditionsResulting MoietyReference
N-Alkylation Alkyl halide (e.g., 1-(chloromethyl)-4-methoxybenzene), Base (e.g., K2CO3), Solvent (e.g., DMF)N-Alkyl-hydrazinyl fabad.org.tr
N-Acylation Acylating agent (e.g., acid chloride, anhydride)N-Acyl-hydrazinyl (Acylhydrazide) nih.gov

One of the most common and versatile reactions of the hydrazine moiety is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.gov This reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable carbon-nitrogen double bond (C=N), specifically an azomethine group (–NHN=CH). nih.gov

The synthesis is typically straightforward, often involving refluxing a mixture of the hydrazine and the carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid (e.g., acetic acid). nih.govmdpi.com The resulting hydrazone products often precipitate from the reaction mixture and can be purified by recrystallization. nih.govmdpi.com This methodology allows for the introduction of a vast array of substituents, depending on the choice of the aldehyde or ketone. For example, reacting hydrazides with various aromatic and heterocyclic aldehydes has been shown to produce a library of hydrazone derivatives in excellent yields. mdpi.com The structure of these hydrazones can be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. nih.govnih.gov

The hydrazone linkage is a key structural motif in many biologically active compounds and serves as an intermediate for further heterocyclization reactions. nih.govresearchgate.net For instance, hydrazide-hydrazone derivatives can undergo subsequent cyclization reactions to yield coumarin, pyridine (B92270), thiazole, and thiophene (B33073) derivatives. nih.govresearchgate.net

Carbonyl ReactantReaction ConditionsProduct TypeReference
Aromatic/Heterocyclic AldehydesEthanol (EtOH), catalytic Acetic Acid (AcOH), refluxArylidene/Heteroarylidene Hydrazone mdpi.com
3-Acetylpyridine1,4-DioxanePyridinyl-ethylidene Hydrazone nih.govresearchgate.net
Alkoxy benzaldehydesEthanol (EtOH), catalytic Acetic Acid (AcOH), reflux(Alkoxybenzylidene) Hydrazone nih.gov

Strategic Functionalization of the Pyridinone Core

The pyridinone ring offers multiple sites for functionalization, allowing for the introduction of substituents or the construction of fused ring systems. The challenge often lies in achieving high chemo- and regioselectivity.

Achieving regiocontrol in the functionalization of pyridine rings is a key synthetic challenge. The electronic nature of the ring and the influence of existing substituents, like the hydrazinyl and oxo groups, dictate the preferred sites for electrophilic or nucleophilic attack. In related pyridyne chemistry, the regioselectivity of nucleophilic additions can be controlled by introducing halide or sulfamate (B1201201) substituents that perturb the electronic distribution of the aryne intermediate. nih.gov This principle of using directing groups can be applied to the pyridinone core to guide the introduction of new functional groups to specific positions.

The reactivity of the pyridinone core can be compared to other dicarbonyl systems. For instance, in reactions of 1,2,4-triketone analogs with binucleophiles like hydrazines, the direction of nucleophilic attack can be switched depending on the substituent's nature and the reaction conditions (e.g., acid catalysis, temperature). semanticscholar.orgmdpi.com This suggests that by carefully tuning reaction parameters, selective functionalization at different positions of the 3-hydrazinylpyridin-4(1H)-one core is feasible.

Annulation, or ring-forming, reactions are powerful tools for building complex polycyclic systems from simpler precursors. The this compound scaffold can be elaborated into fused heterocyclic systems through annulation strategies. For example, pyridinium (B92312) salts have been shown to undergo self-[3+2] annulation reactions to generate N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. rsc.org Similarly, oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides provides a route to indolizine-functionalized sulfonyl fluorides. rsc.org

Tandem annulation of 1,3-enynes is another advanced strategy for constructing functionalized pyridine derivatives. nih.gov These reactions often proceed through a sequence of bond formations, allowing for the rapid assembly of complex molecular architectures. nih.gov By designing appropriate reaction partners, the pyridinone core of this compound could potentially undergo annulation to form novel fused pyridazino or triazolo systems. For instance, the autoxidation of related 4-hydrazinylquinolin-2(1H)-one derivatives has been shown to lead to pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline systems through a proposed mechanism involving dimerization and electrocyclization. mdpi.com

Scaffold Diversity Generation from this compound as a Building Block

Beyond simple derivatization, this compound serves as a valuable building block for generating molecular diversity. The presence of multiple reactive sites—the hydrazine group, the ketone, the ring nitrogen, and the activated ring carbons—allows for its participation in a wide range of chemical transformations.

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com Likewise, 3,4-dihydro-2(1H)-pyridones are important synthetic precursors for a variety of biologically active compounds. nih.gov The hydrazine moiety is also a key structural unit in pharmaceuticals and is utilized in "Click Chemistry" for the rapid synthesis of compound libraries via condensation with carbonyl compounds to form heterocycles like pyrazoles and triazoles. enamine.net

By leveraging the combined reactivity of the pyridinone and hydrazine functionalities, this compound can be used in multicomponent reactions or sequential synthetic pathways to construct complex scaffolds. The facile construction of heterocyclic motifs from such building blocks is a cornerstone of modern synthetic and medicinal chemistry. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Non Biological Context

The chemical compound 3-Hydrazinylpyridin-4(1H)-one is a versatile molecule with significant potential in non-biological applications, particularly in the fields of advanced organic synthesis and materials science. Its unique structure, featuring a pyridinone core with a reactive hydrazinyl substituent, makes it a valuable building block for complex chemical structures and functional materials.

Future Research Directions and Emerging Avenues for 3 Hydrazinylpyridin 4 1h One

The unique structural amalgamation of a hydrazinyl group and a pyridin-4(1H)-one core in 3-Hydrazinylpyridin-4(1H)-one presents a versatile platform for significant advancements in chemical synthesis and materials science. While the full potential of this specific molecule is still being uncovered, future research is poised to expand its applications and deepen the fundamental understanding of its chemical behavior. Key emerging avenues for investigation are centered on developing novel synthetic routes, exploring its reactivity, characterizing transient states, utilizing computational modeling, and designing new molecular frameworks.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-hydrazinylpyridin-4(1H)-one derivatives?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and reaction rates. Evidence shows refluxing in ethanol improves yield for hydrazinyl-containing heterocycles .
  • Temperature : Reactions often require reflux (70–100°C) to activate intermediates. Lower temperatures may lead to incomplete hydrazine coupling .
  • Catalysts/Reagents : Bases like triethylamine or coupling agents (e.g., EDCI) facilitate condensation steps. Hydrazine hydrate (99%) is critical for introducing the hydrazinyl group .
  • Purity assessment : HPLC or TLC monitoring ensures minimal side-product formation .

Q. How can structural characterization of this compound derivatives be performed?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : 1H/13C NMR identifies hydrazinyl protons (δ 8.5–9.5 ppm) and pyridinone carbonyl signals (δ 160–170 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and confirms substituent orientation. For example, dihydroquinazolinone analogs show planar pyridinone cores with hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C₉H₁₀N₄O for a related compound in ).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational modeling for this compound derivatives?

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme inhibition : Screen against SIRT1 (using fluorometric assays) or kinases (ATPase activity) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 μM range) .
  • Computational docking : Use AutoDock Vina to predict binding modes to targets like HDACs or DNA topoisomerases .

Q. How can computational models predict the physicochemical properties of this compound analogs?

Methodological Answer: Leverage QSAR and cheminformatics tools:

  • log P calculations : Use Molinspiration or ACD/Labs to estimate lipophilicity for bioavailability .
  • pKa prediction : Software like MarvinSuite models hydrazinyl protonation (e.g., pKa ≈ 3.5–4.5 for hydroxypyridinones) .
  • Topological polar surface area (TPSA) : Predict membrane permeability (e.g., TPSA > 70 Ų suggests poor blood-brain barrier penetration) .

Q. What strategies mitigate stability issues in this compound derivatives under varying pH and temperature?

Methodological Answer: Stability studies should include:

  • pH profiling : Incubate compounds in buffers (pH 2–10) and monitor degradation via HPLC. Hydrazine derivatives are prone to hydrolysis in acidic conditions .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (e.g., >200°C for crystalline analogs) .
  • Lyophilization : Freeze-drying improves shelf-life for hygroscopic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.